![molecular formula C14H18ClNO2 B7585009 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B7585009.png)
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, also known as 3-Chloromethcathinone or 3-CMC, is a synthetic cathinone that belongs to the class of substituted amphetamines. It is a designer drug that has gained popularity in recent years due to its psychoactive properties.
作用機序
The mechanism of action of 3-CMC involves the inhibition of dopamine reuptake, leading to increased levels of dopamine in the brain. This results in a range of effects such as increased energy, euphoria, and heightened mood. It also has the potential to cause adverse effects such as agitation, paranoia, and psychosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMC are similar to those of other cathinones. It has been shown to increase heart rate, blood pressure, and body temperature. It also has the potential to cause vasoconstriction, leading to reduced blood flow to certain organs. Long-term use of 3-CMC has been associated with neurotoxicity and cognitive impairment.
実験室実験の利点と制限
One of the advantages of using 3-CMC in lab experiments is its potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for investigating the role of dopamine in various physiological and behavioral processes. However, one of the limitations of using 3-CMC is its potential for abuse and dependence, which may limit its use in certain research settings.
将来の方向性
There are several future directions for research on 3-CMC. One area of interest is its potential therapeutic applications, particularly in the treatment of depression and anxiety. Another area of interest is its neurotoxicity and cognitive effects, which require further investigation. Additionally, more research is needed to understand the long-term effects of 3-CMC use and its potential for abuse and dependence.
Conclusion
In conclusion, 2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one, or 3-CMC, is a synthetic cathinone that has gained popularity in recent years due to its psychoactive properties. It acts as a potent dopamine reuptake inhibitor and has been used in various scientific research studies to investigate its effects on the central nervous system. While it has potential therapeutic applications, it also has the potential for abuse and dependence and may cause adverse effects such as neurotoxicity and cognitive impairment. Further research is needed to fully understand the effects of 3-CMC and its potential applications.
合成法
The synthesis of 3-CMC involves the reaction of 3-chlorophenylacetone with hydroxypyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as recrystallization, column chromatography, and liquid-liquid extraction.
科学的研究の応用
3-CMC has been used in various scientific research studies to investigate its effects on the central nervous system. It has been shown to act as a potent dopamine reuptake inhibitor, similar to other cathinones such as methcathinone and mephedrone. Studies have also suggested that it may have potential therapeutic applications in the treatment of certain psychiatric disorders such as depression and anxiety.
特性
IUPAC Name |
2-(3-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,10-4-3-5-11(15)8-10)13(18)16-7-6-12(17)9-16/h3-5,8,12,17H,6-7,9H2,1-2H3/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNVZFVAGURALY-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC(=CC=C1)Cl)C(=O)N2CC[C@@H](C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Bicyclo[2.2.1]heptanyl)-4-(2,2-difluoroethyl)piperazine](/img/structure/B7584930.png)
![1-[2-(1-Benzylimidazol-2-yl)ethyl]-3-(thian-3-yl)urea](/img/structure/B7584938.png)
![[4-(2-Bicyclo[2.2.1]heptanyl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B7584939.png)
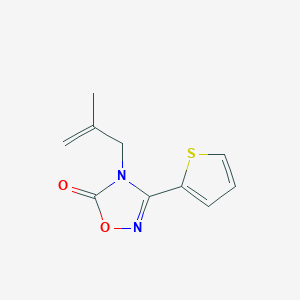
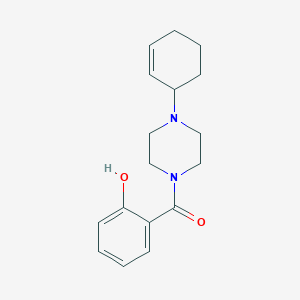
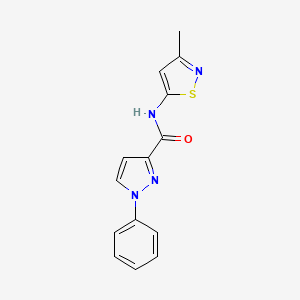
![1-[3-[4-(Trifluoromethyl)phenyl]propyl]pyrrolidine-2-carboxamide](/img/structure/B7584965.png)
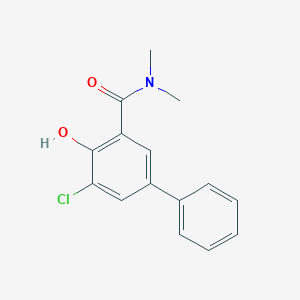
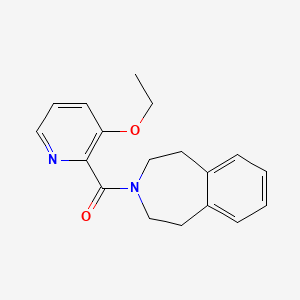
![2-Tert-butyl-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7584999.png)
![1-Chloro-2-[1-(dimethylsulfamoylamino)ethyl]-3-fluorobenzene](/img/structure/B7585001.png)
![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)